molecular formula C15H15N3O5 B601203 (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile CAS No. 1150310-15-8

(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile

Cat. No.: B601203
CAS No.: 1150310-15-8
M. Wt: 317.30
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Description

(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a piperidinylcarbonyl group, and a prop-2-ennitrile moiety

Mechanism of Action

Target of Action

Entacapone EP Impurity H, like its parent compound Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .

Mode of Action

Entacapone EP Impurity H is believed to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a precursor of dopamine . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached .

Biochemical Pathways

The inhibition of COMT by Entacapone EP Impurity H leads to a decrease in the breakdown of levodopa, thus prolonging its half-life . This results in more efficient delivery of levodopa to the brain, which can potentially improve the symptoms of Parkinson’s disease .

Pharmacokinetics

Entacapone is rapidly absorbed, distributed to a small volume, and rapidly eliminated mainly through non-renal routes . The bioavailability of oral entacapone is around 25% based on the AUC values and 35% based on urinary excretion . These properties likely extend to Entacapone EP Impurity H, influencing its bioavailability.

Result of Action

The primary result of Entacapone EP Impurity H’s action is the increased and more sustained plasma concentrations of levodopa . This leads to improved neurotransmission at the dopamine receptor level, reducing the symptoms of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile typically involves multiple steps:

    Formation of the Nitrophenyl Intermediate: The starting material, 3,4-dihydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the 5-position, forming 3,4-dihydroxy-5-nitrobenzaldehyde.

    Knoevenagel Condensation: The nitrophenyl intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine, resulting in the formation of the prop-2-ennitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or ceric ammonium nitrate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-Dihydroxyphenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

    (2E)-3-(3,4-Dihydroxy-5-methylphenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.

Uniqueness

The presence of the nitro group in (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile makes it unique compared to its analogs. This group can undergo specific redox reactions and influence the compound’s biological activity, potentially enhancing its pharmacological properties.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy-5-nitrophenyl)-2-(piperidine-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c16-9-11(15(21)17-4-2-1-3-5-17)6-10-7-12(18(22)23)14(20)13(19)8-10/h6-8,19-20H,1-5H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDZUJODMCISU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150934
Record name 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150310-15-8
Record name 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1150310158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIHYDROXY-5-NITROPHENYL)-2-(PIPERIDIN-1-YLCARBONYL)PROP-2-ENNITRILE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ22C9I6H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile

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